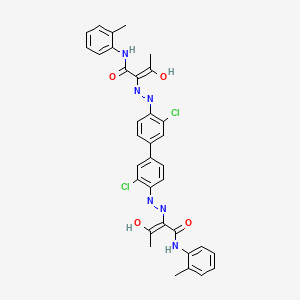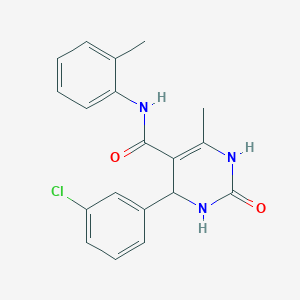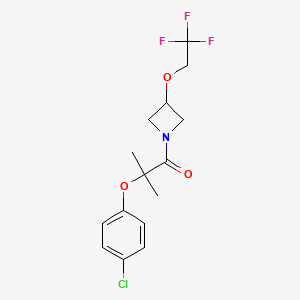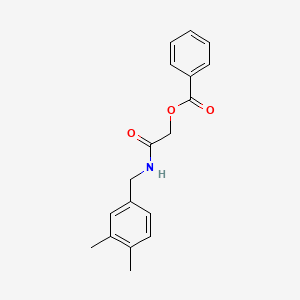![molecular formula C15H11ClN2OS B2915648 2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 28923-55-9](/img/structure/B2915648.png)
2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound with the molecular formula C9H8ClNS . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, a phenyl ring, and a 4-chlorophenyl group. The exact mass of the molecule is 197.0065981 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.69 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. The compound has three rotatable bonds. Its topological polar surface area is 49.1 Ų, and it has 12 heavy atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Synthetic Pathways : The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been thoroughly explored. Starting with 4-chlorophenoxyacetic acid, through a series of reactions involving esterification, treatment with hydrazine hydrate, and ring closure, a variety of N-substituted derivatives were synthesized. These compounds were found to have potential anti-bacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme, indicating their significant antibacterial activity and moderate anti-enzymatic potential. Additionally, certain substitutions on the oxadiazole moiety led to less cytotoxic compounds (S. Z. Siddiqui et al., 2014).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Research on Mannich bases bearing the 1,3,4-oxadiazoline ring system revealed promising antimicrobial activities. The compounds synthesized showed significant efficacy against various bacterial strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (D. JagadeeshPrasad et al., 2015).
Antitumor Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for their anticancer activity against a variety of human cancer cell lines. One particular study found that 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole displayed excellent activity against breast cancer cell lines, indicating the potential of these derivatives as anticancer agents (N. Polkam et al., 2021).
Material Science Applications
- Photo-Luminescent Properties : The study of mesogens containing 1,3,4-oxadiazole fluorophores showed that these compounds exhibit cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges. Additionally, they demonstrated strong blue fluorescence emission, suggesting their applicability in photoluminescent materials and organic light-emitting diodes (OLEDs) for improved efficiency and reduced efficiency rolloff at high current densities (Jie Han et al., 2010).
Zukünftige Richtungen
Future research could focus on exploring the potential biological activities of “2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole” and its derivatives, given the known biological effects of 1,3,4-oxadiazole compounds . Further studies could also investigate its mechanism of action and potential applications in various fields.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMRGBGBXKZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)

![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)

![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)



![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)


![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)